molecular formula C7H5FN2O2 B11758368 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione

4-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione

Cat. No.: B11758368
M. Wt: 168.12 g/mol
InChI Key: SSHZUMVWPCYNDB-UHFFFAOYSA-N
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Description

4-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a fluorine atom and a pyrrolo[2,3-b]pyridine core. The presence of the fluorine atom often enhances the biological activity and metabolic stability of the compound, making it a valuable candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione can be achieved through various methods. One common approach involves the regioselective fluorination of 1H-pyrrolo[2,3-b]pyridine N-oxide. This can be accomplished using the Balz-Schiemann reaction or lithium-halogen exchange . The Balz-Schiemann reaction involves the conversion of an aryl amine to a diazonium salt, which is then treated with a fluoride source to introduce the fluorine atom. Alternatively, lithium-halogen exchange involves the use of an organolithium reagent to replace a halogen atom with a fluorine atom.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . By inhibiting FGFRs, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells.

Comparison with Similar Compounds

4-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione can be compared with other similar compounds, such as:

    1H-pyrrolo[2,3-b]pyridine: Lacks the fluorine atom, which may result in different biological activities.

    4-Chloro-1H-pyrrolo[2,3-b]pyridine: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and potency.

    4-Bromo-1H-pyrrolo[2,3-b]pyridine: The presence of a bromine atom can influence the compound’s chemical properties and interactions.

The uniqueness of this compound lies in its fluorine atom, which often enhances its biological activity and metabolic stability compared to its analogs .

Properties

IUPAC Name

4-fluoro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O2/c8-4-2-6(12)10-7-3(4)1-5(11)9-7/h2H,1H2,(H2,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHZUMVWPCYNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)NC(=O)C=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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